Macropa-NH2

Descripción

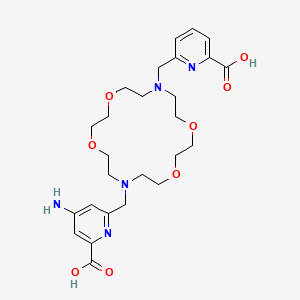

Macropa-NH2 (CAS: 2146095-13-6) is a macrocyclic ligand featuring an 18-membered ring structure with an amino (-NH2) functional group. Its molecular formula is C26H37N5O8, and it has a molecular weight of 547.61 g/mol . This compound is highly valued in radiopharmaceutical research due to its ability to form stable coordination complexes with large radiometals, such as actinium-225 (225Ac) and zirconium-89 (89Zr) . This compound serves as a precursor to Macropa-NCS (CAS: 2146095-31-8), an isothiocyanate derivative used for site-specific conjugation to antibodies like trastuzumab and prostate-specific membrane antigen (PSMA)-targeting compounds (e.g., RPS-070) . Its solubility in water (≥100 mg/mL) and organic solvents facilitates its application in biological and chemical studies .

Propiedades

Fórmula molecular |

C26H37N5O8 |

|---|---|

Peso molecular |

547.6 g/mol |

Nombre IUPAC |

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C26H37N5O8/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35) |

Clave InChI |

WABTUXPZUNQNCC-UHFFFAOYSA-N |

SMILES canónico |

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Core Macrocyclic Framework Assembly

The synthesis of Macropa-NH2 begins with the alkylation of diaza-18-crown-6 macrocycles. Key steps include:

-

N-Alkylation : Reaction of diaza-18-crown-6 with 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester under basic conditions (e.g., Na2CO3 in acetone).

-

Ester Hydrolysis : Subsequent hydrolysis of methyl esters to carboxylic acids using NaOH in methanol/dichloromethane mixtures, yielding the diacid form.

-

Functionalization : Introduction of reactive groups (e.g., isothiocyanate or β-alanine) via nucleophilic substitution or coupling reactions.

Table 1: Representative Reaction Conditions for this compound Derivatives

Microwave-Assisted Synthesis

A novel one-pot method employs microwave irradiation to reduce reaction times:

-

Microwave Alkylation : Simultaneous reaction of diaza-18-crown-6 with two alkylation agents (e.g., methyl and ethyl esters) at 85°C for 1 hour.

-

Advantages : Shorter synthesis time (~1 hour vs. 80 hours), fewer purification steps, and higher yields (48%).

Key Reagents and Solvents

Critical Reagents

Solvent Systems

-

Acetone : Primary solvent for alkylation reactions due to compatibility with Na2CO3.

-

DMF : Used in nucleophilic substitutions (e.g., β-alanine coupling).

-

DMSO : Preferred for stock solutions due to high solubility (10 mM in DMSO).

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is essential for isolating this compound and derivatives:

-

Preparative HPLC :

Table 2: HPLC Methods for this compound Derivatives

Spectroscopic Analysis

-

1H NMR : Used to confirm proton environments (e.g., δ=8.19 ppm for pyridine protons in D2O).

-

Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [C30H43N6O10S]+: m/z 679.27559).

Optimization and Scalability

Reaction Yield Enhancement

Industrial Scalability

While detailed industrial protocols are limited, academic methods suggest:

-

Batch Processing : Use of preparative HPLC for large-scale purification.

-

Cost Management : Reuse of solvents (e.g., acetone) in reflux setups.

Data Tables and Formulation Guides

Stock Solution Preparation

Table 3: Molarity Calculator for this compound

| Quantity (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 | 1.8262 | 0.3652 | 0.1826 |

| 5 | 9.1308 | 1.8262 | 0.9131 |

| 10 | 18.2615 | 3.6523 | 1.8262 |

Análisis De Reacciones Químicas

Macropa-NH2 experimenta varios tipos de reacciones químicas, incluyendo la quelación, donde forma complejos estables con metales como el radio, el bario y el actinio . Los reactivos comunes utilizados en estas reacciones incluyen acetato de amonio y varios vectores de direccionamiento . Los principales productos formados a partir de estas reacciones son radiocomplejos altamente estables, que son significativos para aplicaciones biomédicas .

Aplicaciones Científicas De Investigación

PET Imaging

One of the significant applications of Macropa-NH2 is in the field of PET imaging, particularly with isotopes such as cerium-134 (Ce). Recent studies have demonstrated that complexes formed with Ce-Macropa-NH2 exhibit superior radiolabeling efficiency compared to traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

- Study Findings :

- Radiolabeling Efficiency : this compound achieved near-quantitative labeling at a ligand-to-metal ratio of 1:1 at room temperature, while DOTA required a ratio of 10:1 and elevated temperatures for comparable results .

- Biodistribution : In vivo studies using small-animal PET/CT imaging showed rapid urinary excretion and low uptake in liver and bone tissues for Ce-Macropa-NH2 complexes, indicating high stability and favorable biodistribution profiles .

| Parameter | This compound | DOTA |

|---|---|---|

| Ligand-to-Metal Ratio | 1:1 | 10:1 |

| Temperature for Labeling | Room Temperature | Elevated (60°C) |

| Radiolabeling Yield | >95% | 94.2% ± 1.8% |

| Urinary Excretion | Rapid | Slower |

Therapeutic Applications

This compound is also being explored for its potential in targeted therapy. The compound can be conjugated to antibodies or other targeting moieties to deliver therapeutic radionuclides directly to tumor sites.

- Case Study :

Chemical Properties and Stability

The stability of metal-Macropa-NH2 complexes is crucial for their application in vivo. Studies have shown that these complexes maintain structural integrity under physiological conditions, which is essential for both imaging and therapeutic use.

- Stability Analysis :

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Expanded Metal Ion Compatibility : Investigating the chelation properties of this compound with other therapeutic radionuclides could broaden its application scope.

- Combination Therapies : Exploring the use of this compound in combination with other therapeutic modalities may enhance treatment outcomes in oncology.

Mecanismo De Acción

El mecanismo de acción de Macropa-NH2 involucra su capacidad para quelar metales, formando complejos estables que pueden ser utilizados para la terapia alfa dirigida. El compuesto se une a metales como el radio y el actinio, formando radiocomplejos que son estables en condiciones biológicas . Estos complejos pueden conjugarse con entidades de direccionamiento del cáncer, lo que permite una entrega precisa de radionucleidos terapéuticos a las células cancerosas .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Macropa-NCS

- CAS : 2146095-31-8

- Molecular Formula : C27H35N5O8S

- Molecular Weight : 589.66 g/mol .

- Key Differences: Macropa-NCS is derived from Macropa-NH2 via substitution of the -NH2 group with an isothiocyanate (-NCS) moiety, enabling covalent conjugation to biomolecules (e.g., antibodies) .

- Applications : Used in targeted alpha therapy (TAT) for cancers, particularly in soft-tissue metastases .

This compound Hydrochloride

- CAS : 2443966-86-5

- Molecular Formula : C26H38ClN5O8

- Molecular Weight : 584.06 g/mol .

- Key Differences :

Traditional Macrocyclic Ligands (DOTA, NOTA)

- Advantages of this compound: Superior stability with large radiometals (e.g., 225Ac) due to its larger cavity and higher denticity . Direct functionalization via -NH2 eliminates the need for complex bifunctional linkers required for DOTA/NOTA .

Metal Binding Efficiency

- 225Ac Coordination :

Biodistribution and Therapeutic Efficacy

- 89Zr-Labeled Constructs: this compound-derived tracers (e.g., 89Zr-nimotuzumab-SpyTag) demonstrate tumor uptake comparable to clinical standards but require optimization for enhanced bioavailability . NOTA-based 68Ga-PSMA-11 shows rapid renal clearance but shorter half-life, limiting therapeutic use .

Limitations and Challenges

Actividad Biológica

Macropa-NH2, a bifunctional chelator derived from the macrocyclic ligand macropa, has garnered significant attention in biomedical research, particularly in targeted cancer therapies and radiopharmaceutical applications. Its unique structural properties enable it to form stable complexes with metal ions, facilitating the delivery of therapeutic agents to specific tissues. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

Chemical Properties:

- Molecular Formula: CHNO

- Molecular Weight: 547.60 g/mol

- CAS Number: 2146095-13-6

The compound features a macrocyclic core that enhances its chelation efficiency, particularly for actinides and other metal ions used in radiotherapy.

This compound functions primarily as a bifunctional chelator . It is capable of conjugating with biomolecules such as antibodies, thereby improving the specificity of radiolabeled agents for cancer cells. The mechanism involves:

- Metal Ion Binding: this compound forms stable complexes with radioisotopes like Ce and Ac, which are crucial for targeted alpha therapy.

- Targeted Delivery: The conjugation with targeting moieties (e.g., antibodies against HER2 or prostate-specific membrane antigen) allows for selective delivery of therapeutic agents to tumor sites, minimizing damage to healthy tissues.

Case Studies

-

Radiolabeling Efficiency:

A study comparing this compound with DOTA (another chelator) revealed that this compound achieved near-quantitative labeling with Ce at room temperature with a ligand-to-metal (L/M) ratio of 1:1, whereas DOTA required a higher ratio (10:1) and elevated temperatures for effective complexation . This indicates superior performance in rapid radiolabeling applications. -

In Vivo Stability:

In biodistribution studies conducted on C57BL/6 mice, conjugates of Ce-Macropa-NH2 demonstrated rapid urinary excretion and low uptake in liver and bone tissues, confirming high in vivo stability and suggesting a favorable pharmacokinetic profile for therapeutic use . -

Therapeutic Applications:

This compound has been utilized as a precursor for developing radiopharmaceuticals targeting specific cancer markers. For instance, its conjugates have shown promising results in targeting prostate cancer cells effectively while reducing off-target effects .

Data Tables

| Property | This compound | DOTA |

|---|---|---|

| Ligand-to-Metal Ratio | 1:1 at room temperature | 10:1 at elevated temperatures |

| Radiolabeling Yield | >95% | 94.2% |

| Urinary Excretion | Rapid | Slower |

| Liver Uptake | Low | Moderate |

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Macropa-NH2?

this compound synthesis typically involves functionalizing the macropa macrocycle with an amine group. Key steps include:

- Synthesis : Reacting macropa with tert-butyloxycarbonyl (Boc)-protected amine derivatives, followed by deprotection under acidic conditions to yield the free amine .

- Characterization : Use NMR (¹H/¹³C) to confirm amine functionalization, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve structural details (e.g., bond angles, coordination sites). Purity is assessed via HPLC with UV-Vis detection .

- Critical Note : Ensure inert atmospheres (e.g., argon) during synthesis to prevent oxidation of the macrocycle.

Q. How does this compound’s coordination chemistry compare to other macrocyclic ligands?

this compound exhibits higher selectivity for large, trivalent metal ions (e.g., Lanthanides, Actinides) due to its expanded cavity and NH2 group’s electron-donating properties. Comparative studies with DOTA or NOTA analogs show:

- Stability Constants : this compound forms complexes with log K values exceeding 20 for Lu³⁺, attributed to its preorganized structure .

- Kinetic Inertness : Chelation kinetics are slower than DOTA but more thermodynamically stable, making it suitable for long-term in vivo applications .

- Methodological Tip : Use competitive titration experiments with EDTA or DTPA to quantify stability constants .

Q. What analytical techniques validate this compound-metal complex purity and stability?

- Spectroscopy : UV-Vis (ligand-to-metal charge transfer bands), fluorescence (for luminescent ions like Eu³⁺), and FTIR (amide bond vibrations).

- Chromatography : SEC-HPLC to separate free ligand from metal complexes.

- Stability Testing : Incubate complexes in simulated physiological conditions (pH 7.4, 37°C) and monitor decomposition via ICP-MS over 7–14 days .

Advanced Research Questions

Q. How can researchers optimize this compound’s radiometal chelation efficiency for theranostic applications?

Q. What strategies resolve discrepancies in reported stability constants for this compound-metal complexes?

- Root-Cause Analysis :

- Method Variance : Compare potentiometric (e.g., pH titration) vs. spectroscopic (e.g., UV-Vis competition) methods. Discrepancies may arise from assumptions in activity coefficients or ligand protonation states .

- Solution : Standardize buffer systems (e.g., 0.1 M KCl for ionic strength control) and validate with a reference ligand (e.g., DOTA) .

- Case Study : A 2024 study attributed conflicting log K values for Y³⁺ to differences in CO₂ absorption during titration, altering solution pH .

Q. How does the NH2 functional group impact Macropa’s in vivo vs. in vitro behavior?

- Hypothesis Testing :

- In Vitro : Measure serum stability by spiking complexes into fetal bovine serum (FBS) and analyzing via size-exclusion chromatography .

- In Vivo : Use SPECT/CT imaging in murine models to track ¹¹¹In-labeled this compound biodistribution. Compare clearance rates and off-target retention (e.g., bone uptake) to non-aminated analogs .

- Ethical Consideration : Follow institutional guidelines for animal studies, including sample size justification and humane endpoints .

Q. What computational methods predict this compound’s selectivity for novel radionuclides?

- Density Functional Theory (DFT) : Calculate binding energies and orbital interactions for target metals (e.g., Ac³⁺, Pb²⁺). Validate with experimental stability constants .

- Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous environments to assess cavity accessibility. Correlate with experimental kinetics data .

- Data Interpretation : Use software like Gaussian or VASP; ensure reproducibility by sharing input files and parameters in supplementary materials .

Methodological and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality Control : Implement LC-MS for every batch to detect impurities (e.g., incomplete deprotection).

- Standardization : Document reaction conditions (e.g., stirring speed, solvent purity) in detail. Use a centralized lab notebook or electronic data management system .

- Collaborative Validation : Share samples with independent labs for cross-validation of NMR and crystallography data .

Q. What statistical approaches are appropriate for analyzing this compound’s in vivo efficacy data?

- For Small Sample Sizes : Use non-parametric tests (e.g., Mann-Whitney U) to compare treatment vs. control groups.

- Longitudinal Studies : Apply mixed-effects models to account for inter-subject variability in biodistribution studies .

- Reporting : Adhere to ARRIVE guidelines for animal studies, including effect sizes and confidence intervals .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound data?

- Metadata Standards : Use IUPAC nomenclature and PubChem identifiers in datasets.

- Repository Selection : Deposit raw NMR, MS, and imaging data in domain-specific repositories (e.g., Zenodo, ChemRxiv) with DOI assignment .

- Interoperability : Provide scripts for data analysis (e.g., Python, R) alongside raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.